7,4'-Dimethoxy-5-hydroxyisoflavone

Vue d'ensemble

Description

Biochanine A, Éther Méthylique en 7: est une isoflavone naturelle, principalement trouvée dans des plantes comme le trèfle rouge, les pois chiches et d'autres légumineuses . Elle est connue pour ses diverses activités biologiques, notamment ses effets anticancéreux, anti-inflammatoires, antioxydants, antidiabétiques et neuroprotecteurs . Ce composé est un dérivé de la génistéine, une autre isoflavone bien connue, et est souvent étudié pour ses avantages potentiels pour la santé .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La biochanine A, éther méthylique en 7, peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l'utilisation de la phloroglucine comme matière de départ. La synthèse se déroule en plusieurs étapes, notamment une réaction de Friedel-Crafts, qui aboutit à un produit intermédiaire. Cet intermédiaire subit une cyclisation pour former la biochanine A, éther méthylique en 7 .

Méthodes de Production Industrielle : La production industrielle de la biochanine A, éther méthylique en 7, implique généralement l'extraction de sources naturelles telles que le trèfle rouge et les pois chiches. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : La biochanine A, éther méthylique en 7, subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et Conditions Communes :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut conduire à la formation de dérivés dihydro .

Applications de la Recherche Scientifique

La biochanine A, éther méthylique en 7, a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'Action

La biochanine A, éther méthylique en 7, exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Elle agit comme un ligand pour le récepteur des hydrocarbures aromatiques et module les récepteurs aux œstrogènes, en particulier les récepteurs aux œstrogènes ER-β . Elle affecte également diverses voies de signalisation, notamment les voies PI3K/Akt et MAPK, qui sont impliquées dans la prolifération cellulaire, la différenciation et l'apoptose . De plus, elle induit les sulfotransférases pour la détoxification des xénobiotiques, contribuant à ses effets préventifs contre le cancer .

Applications De Recherche Scientifique

Chemistry

- Reference Standard : It is utilized as a reference standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS) for the analysis of isoflavones in plant extracts.

- Reactivity Studies : The functional groups in 7,4'-Dimethoxy-5-hydroxyisoflavone influence its reactivity and can be modified for various applications in synthetic chemistry.

Biology

- Phytoestrogen Activity : The compound acts as a phytoestrogen, modulating estrogen receptors (particularly ER-β), which may have implications for hormone-related therapies .

- Antifungal Properties : Research has indicated that this compound exhibits antifungal activity against Candida albicans. It shows synergistic effects when combined with conventional antifungal agents like miconazole .

Medicine

- Cancer Research : The compound has demonstrated potential anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulation of signaling pathways associated with cancer progression .

- Neuroprotective Effects : Studies suggest that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Industry

- Pharmaceutical Development : Due to its bioactive properties, this compound is being explored for incorporation into nutraceuticals and pharmaceuticals aimed at treating conditions like osteoporosis and cardiovascular diseases.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | HPLC-MS Reference Standard | Essential for accurate quantification of isoflavones in plant extracts. |

| Biology | Phytoestrogen Modulation | Modulates estrogen receptors; potential therapeutic applications in hormone therapy. |

| Medicine | Anticancer Activity | Inhibits proliferation in cancer cell lines; induces apoptosis through specific pathways. |

| Industry | Nutraceutical Development | Explored for use in supplements targeting bone health and cardiovascular support. |

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans. When combined with miconazole, it achieved complete growth inhibition within four hours of treatment. This study highlights the potential of this compound as a lead for developing new antifungal therapies .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated that this isoflavone could mitigate neuronal damage and support cognitive function, suggesting its utility in treating neurodegenerative diseases .

Mécanisme D'action

Biochanin A, 7-Methyl Ether exerts its effects through several molecular targets and pathways. It acts as a ligand for the aryl hydrocarbon receptor and modulates estrogen receptors, particularly the ER-β estrogen receptors . It also affects various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis . Additionally, it induces sulfotransferases for xenobiotic detoxification, contributing to its cancer preventive effects .

Comparaison Avec Des Composés Similaires

La biochanine A, éther méthylique en 7, est similaire à d'autres isoflavones telles que la génistéine et la daidzéine. elle possède des propriétés uniques qui la distinguent de ces composés :

Génistéine : Les deux composés sont dérivés de sources similaires et ont des activités biologiques qui se chevauchent.

Daidzéine : Ce composé est une autre isoflavone ayant des activités biologiques similaires.

Liste de Composés Similaires :

- Génistéine

- Daidzéine

- Formononétine

- Glycitine

Activité Biologique

7,4'-Dimethoxy-5-hydroxyisoflavone, also known as Biochanin A, 7-Methyl Ether, is a naturally occurring isoflavone found in various plants, including red clover and chickpeas. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

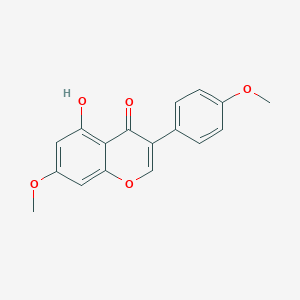

Chemical Structure

The chemical structure of this compound is characterized by the presence of two methoxy groups and a hydroxyl group on the isoflavone backbone. This unique structure contributes to its bioactivity.

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) determined through broth dilution methods. The compound showed synergistic effects when combined with miconazole, leading to complete inhibition of fungal growth within four hours . Additionally, it was found to reduce ergosterol biosynthesis in C. albicans, which is crucial for fungal cell membrane integrity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, with effective concentrations ranging from 6.25 to 400 μg/mL .

- Ferric Reducing Antioxidant Power (FRAP) : This assay confirmed the compound's ability to reduce ferric ions, indicating strong antioxidant capabilities .

- Iron Chelating Activity : The compound also exhibited iron chelation properties, which are beneficial in reducing oxidative stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. The compound's cytotoxicity was assessed using different cell lines to determine its safety profile and efficacy in cancer treatment .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : The compound acts as a phytoestrogen, binding to estrogen receptors and potentially influencing estrogen-related pathways.

- Inhibition of Drug Efflux Pumps : It has been shown to inhibit drug efflux pumps in fungi, enhancing the effectiveness of antifungal agents .

- Antioxidant Enzyme Inhibition : The compound inhibits enzymes such as superoxide dismutase (SOD) and glutathione S-transferases (GST), contributing to its antioxidant effects .

Case Studies

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187684 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-51-6 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?

A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []

Q2: How was the structure of 7-O-Methylbiochanin A confirmed?

A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.